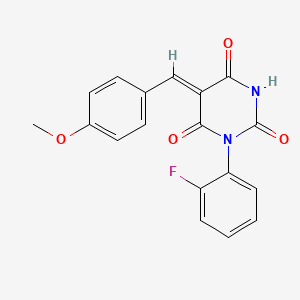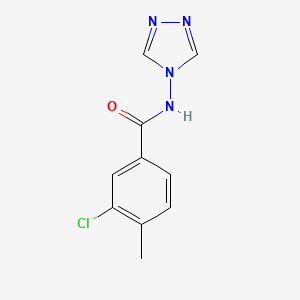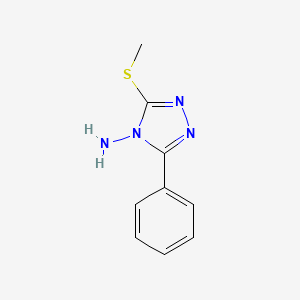
5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as DMF, is a natural product that has been isolated from various plant sources. It is a furanone derivative that has been found to possess a wide range of biological activities, making it an interesting target for scientific research.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 5-(2,4-dimethoxyphenyl)-2(3H)-furanone may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to have a number of biochemical and physiological effects. For example, 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-dimethoxyphenyl)-2(3H)-furanone in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and for the development of new drugs. However, one limitation of using 5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One area of interest is the development of new drugs based on the structure of 5-(2,4-dimethoxyphenyl)-2(3H)-furanone. Another area of interest is the study of the mechanism of action of 5-(2,4-dimethoxyphenyl)-2(3H)-furanone, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the biological activities of 5-(2,4-dimethoxyphenyl)-2(3H)-furanone and its potential applications in medicine.
Synthesemethoden
5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization. 5-(2,4-dimethoxyphenyl)-2(3H)-furanone can also be synthesized using a one-pot reaction of 2,4-dimethoxybenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3H-furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12(13)16-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYMMJFKKABCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CCC(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)
![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)

![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)

![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)